molecular formula C12H14N2O B1589260 4-(4-Hydroxypiperidin-1-yl)benzonitrile CAS No. 79421-43-5

4-(4-Hydroxypiperidin-1-yl)benzonitrile

Cat. No. B1589260
CAS RN: 79421-43-5
M. Wt: 202.25 g/mol
InChI Key: AIFMEOHBBANOOK-UHFFFAOYSA-N
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Description

“4-(4-Hydroxypiperidin-1-yl)benzonitrile” is a chemical compound . It is also known as HPPB or compound 45. This compound has gained attention in scientific research for its potential therapeutic properties.


Synthesis Analysis

The synthesis of “4-(4-Hydroxypiperidin-1-yl)benzonitrile” involves the use of potassium carbonate in dimethyl sulfoxide at 120°C . The reaction yields the title compound with a yield of 73% .


Molecular Structure Analysis

The molecular structure of “4-(4-Hydroxypiperidin-1-yl)benzonitrile” has been studied . The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor .


Chemical Reactions Analysis

The chemical reactions involving “4-(4-Hydroxypiperidin-1-yl)benzonitrile” are not well-documented in the available literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Hydroxypiperidin-1-yl)benzonitrile” include a molecular weight of 202.25 g/mol . It is a solid at room temperature .

Scientific Research Applications

Liquid Crystalline Behavior and Photophysical Properties

4-(2-(4-Alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles, related to 4-(4-Hydroxypiperidin-1-yl)benzonitrile, have been synthesized and characterized for their potential as mesogens. These compounds, with variable alkoxy chain lengths, exhibit liquid crystalline behavior, revealing the nematic phase in shorter chain lengths and the orthorhombic columnar phase in longer ones. They also demonstrate good blue emission, making them suitable for optical applications (Ahipa et al., 2014).

Androgen Receptor Modulation

A derivative, 4-(5-oxopyrrolidine-1-yl)benzonitrile, has shown promise as a selective androgen receptor modulator (SARM), indicating potential applications in muscle and CNS therapies while being neutral to the prostate. This highlights its potential in developing treatments for conditions like muscle wasting or neurological disorders (Aikawa et al., 2017).

Antiviral Applications

Derivatives of 4-(Piperazin-1-yl)benzonitriles, related to 4-(4-Hydroxypiperidin-1-yl)benzonitrile, have shown significant antiviral activity against HCV. One such compound, L0909, demonstrated high effectiveness as an HCV entry inhibitor, suggesting potential in HCV treatment strategies (Jiang et al., 2020).

Antihypertensive Activity

The synthesis and evaluation of 4-(2-aminophenyl)-4-hydroxypiperidine derivatives for their antihypertensive activity have been explored. These compounds show potential in developing new medications for hypertension management (Takai et al., 1985).

Cancer Research

Compounds with benzonitrile groups, such as 4-hydroxybenzonitrile, have been synthesized and tested for their cytotoxicity against breast and colorectal cancer cell lines. These compounds show potential in cancer therapy, indicating a possible application area for 4-(4-Hydroxypiperidin-1-yl)benzonitrile related compounds (Pilon et al., 2020).

Cholesterol 24-Hydroxylase Inhibition

A study identified a compound with a 4-arylpyridine derivative, closely related to 4-(4-Hydroxypiperidin-1-yl)benzonitrile, as a potent, selective, and brain-penetrant inhibitor of cholesterol 24-hydroxylase (CH24H). This has implications for neurological disorders, offering a new avenue for therapeutic intervention (Koike et al., 2021).

Safety And Hazards

“4-(4-Hydroxypiperidin-1-yl)benzonitrile” is classified as a warning hazard . It is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation .

Future Directions

The future directions for “4-(4-Hydroxypiperidin-1-yl)benzonitrile” are not well-documented in the available literature.

Relevant Papers The relevant papers for “4-(4-Hydroxypiperidin-1-yl)benzonitrile” are not well-documented in the available literature .

properties

IUPAC Name

4-(4-hydroxypiperidin-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c13-9-10-1-3-11(4-2-10)14-7-5-12(15)6-8-14/h1-4,12,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFMEOHBBANOOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455400
Record name 4-(4-Hydroxypiperidin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Hydroxypiperidin-1-yl)benzonitrile

CAS RN

79421-43-5
Record name 4-(4-Hydroxypiperidin-1-yl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79421-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Hydroxypiperidin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Tetra-n-butylammonium fluoride (1M) THF solution (10.6 ml, 10.2 mmol) was added to a mixture of 4-[4-(tert-butyldimethylsiloxy)piperidin-1-yl]benzonitrile (2.8 g, 8.85 mmol) prepared in Reference Example 28 in THF (30 ml) while cooling in an ice-bath, and the mixture was stirred at room temperature for 16 hours. The reaction mixture was concentrated under reduced pressure. Water was added to the residue, and the mixture was extracted with ethyl acetate twice. The extract was washed with water and brine, and dried over magnesium sulfate. After filtration, the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (n-hexane/ethyl acetate=1/2) to afford 4-(4-hydroxypiperidin-1-yl)benzonitrile (1.52 g, yield 85%) as a colorless crystalline powder.
Quantity
10.6 mL
Type
reactant
Reaction Step One
Name
4-[4-(tert-butyldimethylsiloxy)piperidin-1-yl]benzonitrile
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

240 mg (1.2 mmol) of 4-(4-oxo-piperidin-1-yl)-benzonitrile (reference example 116) was dissolved in 5 ml of methanol, 23 mg (0.6 mmol) of NaBH4 was added and stirred 3 h at room temperature. A few drops of water were added, methanol evaporated then 20 ml of water were added and extracted with DCM (3×), dried with Na2SO4, filtered and evaporated to give 230 mg (95% yield) of the title compound. 1H NMR (CDCl3): d 7.47 (d, 2H), 6.85 (d, 2H), 3.93 (bs, H), 3.70 (m, 2H), 3.11 (m, 2H), 1.95 (m, 2H), 1.62 (m, 2H). MS (ion spray) m/z 202 (M+H)+.
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
23 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HHA Asiri - 2020 - orca.cardiff.ac.uk
Antimicrobial resistance is a global public health issue which significantly threatens human life. There are approximately 50,000 deaths in the USA and Europe per year owing to …
Number of citations: 2 orca.cardiff.ac.uk

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